2-(2-Benzylphenoxy)propanoic acid
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Overview
Description
“2-(2-Benzylphenoxy)propanoic acid” is a chemical compound with the molecular formula C16H16O3 . It has a molecular weight of 256.30 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propanoic acid group attached to a benzylphenoxy group. The compound is a derivative of 2-phenylpropanoic acid .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 256.30 . The compound’s other physical and chemical properties, such as its boiling point, are not well-documented .Scientific Research Applications
Alternative Building Block for Material Synthesis
Phloretic acid, a phenolic compound related to the structural framework of 2-(2-Benzylphenoxy)propanoic acid, has been explored as a renewable building block for enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation. This approach offers a sustainable alternative to phenol for introducing benzoxazine functionalities to aliphatic hydroxyl-bearing molecules, paving the way for applications in material science due to the thermal and thermo-mechanical properties of the resulting materials (Acerina Trejo-Machin et al., 2017).
Antimicrobial Activity
Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, sharing a core structural motif with this compound, have been synthesized and evaluated for their antimicrobial activities. These compounds showed significant in vitro activities against a range of Gram-negative and Gram-positive bacteria, highlighting the potential of such structures in developing new antimicrobial agents (Wei Zhang et al., 2011).
Green Chemistry Applications
The efficient green synthesis of N′-benzylidene-2-(2-fluorobiphenyl)propanehydrazides, involving a compound structurally related to this compound, has demonstrated significant anti-oxidant potential. This synthesis method, using microwave irradiation and ultrasonic bath reactions, indicates the compound's utility in pharmaceutical applications, especially those derivatives bearing hydroxy substituents (Muhammad Zaheer et al., 2015).
Anti-inflammatory Applications
Research into the tender leaves of Eucommia ulmoides Oliv. led to the discovery of new phenolic compounds with modest inhibitory activities on LPS-induced NO production in macrophage cells. These compounds, including derivatives structurally akin to this compound, offer insights into the anti-inflammatory properties and potential therapeutic applications of these molecules (Xiaolei Ren et al., 2021).
Mechanism of Action
Target of Action
It is known that similar compounds, such as propionic acid and its derivatives, have been used as antibacterial food additive preservatives
Mode of Action
It is known that propionic acid and its derivatives, which are structurally similar to 2-(2-benzylphenoxy)propanoic acid, act as antimicrobial agents They may interact with their targets to inhibit bacterial growth, but the exact mechanism is not clear
Biochemical Pathways
It is known that propionic acid and its derivatives, which are structurally similar to this compound, are involved in various metabolic pathways . For instance, propionate can be produced via fermentative pathways, biosynthetic pathways, and amino acid catabolic pathways
Pharmacokinetics
It is known that the compound has a molecular weight of 2563 , which may influence its absorption and distribution in the body
Result of Action
It is known that propionic acid and its derivatives, which are structurally similar to this compound, have antimicrobial properties They may inhibit bacterial growth, but the exact molecular and cellular effects are not clear
Action Environment
It is known that the action of similar compounds, such as propionic acid and its derivatives, can be influenced by environmental conditions . For instance, the production of propionate can be influenced by substrate concentrations
Biochemical Analysis
Biochemical Properties
It is known that benzylic compounds can undergo various reactions such as free radical bromination and nucleophilic substitution . These reactions could potentially involve enzymes, proteins, and other biomolecules, leading to changes in their function or activity.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that this compound could interact with biomolecules through binding interactions, leading to changes in enzyme activity or gene expression .
Metabolic Pathways
It is possible that this compound could interact with various enzymes or cofactors, influencing metabolic flux or metabolite levels .
Subcellular Localization
It is possible that this compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-(2-benzylphenoxy)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-12(16(17)18)19-15-10-6-5-9-14(15)11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZOFYNKVOCRHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC=C1CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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